molecular formula C12H15FS B14551343 Benzene, 1-(cyclohexylthio)-4-fluoro- CAS No. 61671-42-9

Benzene, 1-(cyclohexylthio)-4-fluoro-

Cat. No.: B14551343
CAS No.: 61671-42-9
M. Wt: 210.31 g/mol
InChI Key: DZJPRYLLWTVMRF-UHFFFAOYSA-N
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Description

Benzene, 1-(cyclohexylthio)-4-fluoro-: is an organic compound that features a benzene ring substituted with a cyclohexylthio group and a fluorine atom. This compound is part of a broader class of aromatic compounds known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(cyclohexylthio)-4-fluoro- typically involves the introduction of the cyclohexylthio group and the fluorine atom onto the benzene ring. One common method is through electrophilic aromatic substitution reactions. For instance, the cyclohexylthio group can be introduced via a thiolation reaction using cyclohexylthiol and a suitable catalyst. The fluorine atom can be introduced through halogenation using fluorine gas or a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods: Industrial production of such compounds often involves multi-step synthesis processes that ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1-(cyclohexylthio)-4-fluoro- can undergo oxidation reactions, particularly at the cyclohexylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclohexylthio group, converting it to a simpler thiol or even removing it entirely.

    Substitution: The compound can participate in further electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.

    Substitution: Halogenating agents like NFSI for fluorination, and thiolating agents for introducing thiol groups.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or de-substituted benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic substitutions on biological activity. It may also serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(cyclohexylthio)-4-fluoro- involves its interaction with molecular targets through its aromatic ring and substituents. The cyclohexylthio group can engage in various interactions, including hydrogen bonding and van der Waals forces, while the fluorine atom can influence the compound’s electronic properties, enhancing its reactivity and stability.

Comparison with Similar Compounds

  • Benzene, 1-(methylthio)-4-fluoro-
  • Benzene, 1-(cyclohexylthio)-4-chloro-
  • Benzene, 1-(cyclohexylthio)-4-bromo-

Uniqueness: Benzene, 1-(cyclohexylthio)-4-fluoro- is unique due to the combination of the cyclohexylthio group and the fluorine atom. The cyclohexylthio group provides steric bulk and potential for various chemical interactions, while the fluorine atom enhances the compound’s stability and reactivity compared to other halogenated derivatives.

This detailed overview should provide a comprehensive understanding of Benzene, 1-(cyclohexylthio)-4-fluoro- and its significance in various fields

Properties

CAS No.

61671-42-9

Molecular Formula

C12H15FS

Molecular Weight

210.31 g/mol

IUPAC Name

1-cyclohexylsulfanyl-4-fluorobenzene

InChI

InChI=1S/C12H15FS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2

InChI Key

DZJPRYLLWTVMRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC=C(C=C2)F

Origin of Product

United States

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